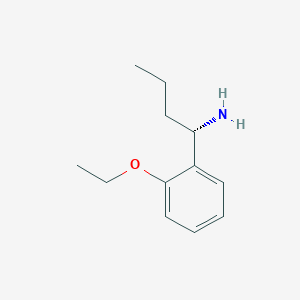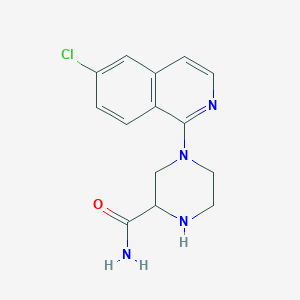
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound features a piperazine ring substituted with a 6-chloro-1-isoquinolinyl group and a carboxamide group, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide typically involves the following steps:
Formation of the Isoquinoline Derivative: The initial step involves the chlorination of isoquinoline to form 6-chloroisoquinoline.
Piperazine Derivative Formation: The next step involves the reaction of piperazine with a suitable carboxylating agent to form 2-piperazinecarboxamide.
Coupling Reaction: Finally, the 6-chloroisoquinoline is coupled with the 2-piperazinecarboxamide under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Advanced purification techniques to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing groups.
Substitution Products: Compounds with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, or other cellular processes to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(6-Chloro-1-isoquinolinyl)ethynyl]benzonitrile: A compound with a similar isoquinoline structure but different functional groups.
2,3-Dichloro-N-[1-(6-chloro-1-isoquinolinyl)-4-piperidinyl]benzamide: Another compound with a similar isoquinoline core but different substituents.
Uniqueness
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H15ClN4O |
|---|---|
Poids moléculaire |
290.75 g/mol |
Nom IUPAC |
4-(6-chloroisoquinolin-1-yl)piperazine-2-carboxamide |
InChI |
InChI=1S/C14H15ClN4O/c15-10-1-2-11-9(7-10)3-4-18-14(11)19-6-5-17-12(8-19)13(16)20/h1-4,7,12,17H,5-6,8H2,(H2,16,20) |
Clé InChI |
UHJPXLOASXTRDE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(N1)C(=O)N)C2=NC=CC3=C2C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13978139.png)
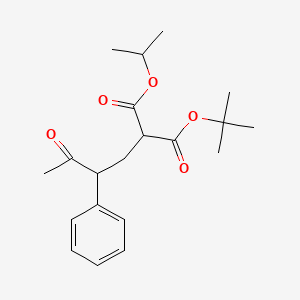
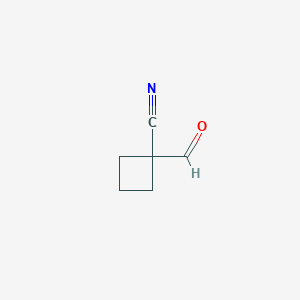


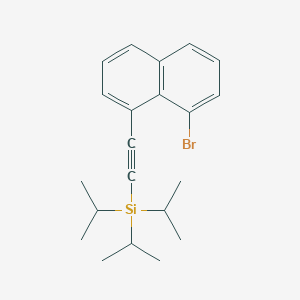
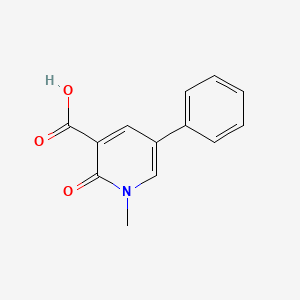
![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)
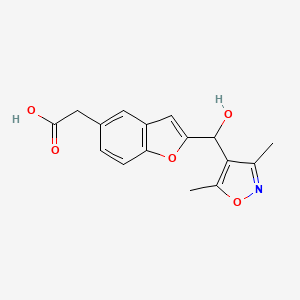
![[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid](/img/structure/B13978189.png)
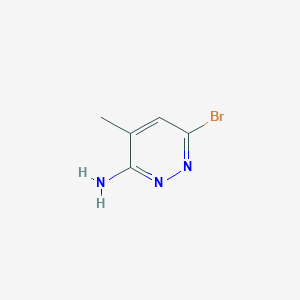
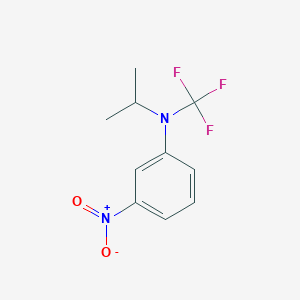
![{4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid](/img/structure/B13978213.png)
